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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine-2,3-dione

Cat. No.: B1347186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Dimethylpiperazine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry.

This document details available mass spectrometry data and provides an analysis of expected

nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.

Methodologies for key spectroscopic experiments are also outlined to support researchers in

their analytical endeavors.

Introduction
1,4-Dimethylpiperazine-2,3-dione belongs to the piperazine class of compounds, which are

integral scaffolds in a wide array of therapeutic agents.[1] A thorough spectroscopic

characterization is fundamental for the unambiguous identification, purity assessment, and

structural elucidation of this and related molecules. This guide collates the available

spectroscopic information and provides a framework for its analysis.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. For 1,4-Dimethylpiperazine-2,3-dione (C₆H₁₀N₂O₂),

the predicted mass spectrometry data provides valuable information for its identification.
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The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts

of 1,4-Dimethylpiperazine-2,3-dione. This data is crucial for identifying the compound in

different mass spectrometry experiments.

Adduct Predicted m/z

[M+H]⁺ 143.08151

[M+Na]⁺ 165.06345

[M-H]⁻ 141.06695

[M+NH₄]⁺ 160.10805

[M+K]⁺ 181.03739

[M+H-H₂O]⁺ 125.07149

[M+HCOO]⁻ 187.07243

[M+CH₃COO]⁻ 201.08808

[M+Na-2H]⁻ 163.04890

[M]⁺ 142.07368

[M]⁻ 142.07478

Data sourced from predicted values.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
A general protocol for the analysis of a small organic molecule like 1,4-Dimethylpiperazine-
2,3-dione using ESI-MS is as follows:

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic

solvent. The solution should be filtered to remove any particulate matter.

Instrumentation: Utilize an electrospray ionization mass spectrometer.
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Infusion: The sample solution is introduced into the ion source at a constant flow rate using a

syringe pump.

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to

nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the

formation of gas-phase ions of the analyte.

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. Both positive and negative ion modes can be used to observe different

adducts as listed in the data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 1,4-Dimethylpiperazine-2,3-dione is not readily

available in the cited literature, the expected chemical shifts for the protons (¹H) and carbons

(¹³C) can be predicted based on the functional groups present in the molecule.

Expected ¹H NMR Data
The ¹H NMR spectrum of 1,4-Dimethylpiperazine-2,3-dione is expected to show two main

signals corresponding to the N-methyl protons and the methylene protons of the piperazine

ring.

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

N-CH₃ 2.8 - 3.2 Singlet 6H

Ring CH₂ 3.0 - 3.5 Multiplet 4H

Note: These are estimated chemical shift ranges and may vary depending on the solvent and

other experimental conditions.

Expected ¹³C NMR Data
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The ¹³C NMR spectrum is expected to show three distinct signals for the N-methyl carbons, the

methylene carbons, and the carbonyl carbons.

Carbon Expected Chemical Shift (δ, ppm)

N-CH₃ 35 - 45

Ring CH₂ 45 - 55

C=O 165 - 175

Note: These are estimated chemical shift ranges.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra for a compound like 1,4-
Dimethylpiperazine-2,3-dione is as follows:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0.00 ppm.

¹H NMR Acquisition:

Place the NMR tube into the spectrometer probe.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of

scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each

unique carbon.
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A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to

obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for

accurate analysis.

Infrared (IR) Spectroscopy
Specific experimental IR data for 1,4-Dimethylpiperazine-2,3-dione is not detailed in the

provided search results, though a vapor phase IR spectrum is mentioned as being available.[2]

Based on the molecular structure, the following table outlines the expected characteristic

absorption bands.

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

C-H (Aliphatic) 2850 - 3000 Medium

C=O (Amide) 1650 - 1690 Strong

C-N Stretch 1020 - 1250 Medium

Note: These are typical absorption ranges for the specified functional groups.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance

(ATR) technique is as follows:

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR

crystal.

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to

subtract atmospheric and instrumental interferences.
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Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR

spectrum is recorded. The IR beam passes through the crystal and is reflected internally,

penetrating a small distance into the sample at each reflection.

Data Analysis: The resulting spectrum, which is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the

functional groups present in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 1,4-Dimethylpiperazine-2,3-dione.
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Caption: Workflow for the spectroscopic analysis of 1,4-Dimethylpiperazine-2,3-dione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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